Acetic acid;pentane-1,4-diol
Description
Acetic acid;pentane-1,4-diol refers to a compound or mixture combining acetic acid (CH₃COOH) and pentane-1,4-diol (HOCH₂CH₂CH(OH)CH₂CH₂OH).
Properties
CAS No. |
32864-71-4 |
|---|---|
Molecular Formula |
C9H20O6 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
acetic acid;pentane-1,4-diol |
InChI |
InChI=1S/C5H12O2.2C2H4O2/c1-5(7)3-2-4-6;2*1-2(3)4/h5-7H,2-4H2,1H3;2*1H3,(H,3,4) |
InChI Key |
JCNHBFBRJTUVLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCO)O.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;pentane-1,4-diol can be achieved through several methods. One common approach involves the esterification of acetic acid with pentane-1,4-diol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:
CH3COOH+HO(CH2)4OH→CH3COO(CH2)4OH+H2O
Industrial Production Methods
Industrial production of this compound often involves the continuous production of 1,4-pentanediol from biomass-based products, such as ethyl levulinate and furfuryl alcohol, using Cu-based catalysts . This method is efficient and sustainable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;pentane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The diol group can be oxidized to form aldehydes or ketones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and periodic acid (HIO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Acid catalysts like sulfuric acid (H₂SO₄) or bases like sodium hydroxide (NaOH) are used to facilitate substitution reactions.
Major Products
Oxidation: Oxidation of the diol group can yield aldehydes or ketones.
Reduction: Reduction of the carboxylic acid group results in the formation of alcohols.
Substitution: Substitution reactions can produce esters or ethers, depending on the reactants used.
Scientific Research Applications
Acetic acid;pentane-1,4-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of polymers and resins.
Biology: Employed in the study of metabolic pathways and enzyme reactions involving diols and carboxylic acids.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of plasticizers, adhesives, and coatings.
Mechanism of Action
The mechanism of action of acetic acid;pentane-1,4-diol involves its interaction with various molecular targets and pathways. The diol group can participate in hydrogen bonding and other interactions with enzymes and proteins, affecting their activity. The carboxylic acid group can undergo ionization, influencing the compound’s solubility and reactivity in biological systems .
Comparison with Similar Compounds
Key Properties of Pentane-1,4-Diol:
- Molecular Formula : C₅H₁₂O₂
- Molar Mass : 104.15 g/mol
- Density : 0.986 g/mL at 25°C
- Boiling Point : 72–73°C at 0.03 mmHg
- Solubility: Sparingly soluble in chloroform and methanol .
- NMR Characteristics : The ¹³C NMR spectrum shows five distinct peaks due to lack of molecular symmetry .
Pentane-1,4-diol is a versatile diol used in organic synthesis, polymer chemistry, and as a solvent. Its bifunctional hydroxyl groups enable cyclodehydration reactions to form tetrahydrofuran derivatives via SN2 pathways .
Structural and Functional Group Comparisons
Table 1: Key Properties of Acetic Acid;Pentane-1,4-Diol and Analogous Compounds
*Hypothetical structure based on analogous complexes (e.g., ).
Key Differences:
Chain Length and Reactivity :
- Butane-1,4-diol (C4) is shorter, favoring rapid cyclization to tetrahydrofuran, while pentane-1,4-diol (C5) requires harsher conditions due to steric hindrance .
- Pentane-1,5-diol (terminal diol) exhibits higher water-binding capacity, making it a superior solvent in dermatological applications compared to pentane-1,4-diol .
Substituent Effects :
- Aromatic derivatives (e.g., 1-(p-bromophenyl)pentane-1,4-diol) show altered NMR chemical shifts (δ = 143.4 ppm for aromatic carbons) and enhanced catalytic activity in cyclodehydration due to electron-withdrawing groups .
- Spencertoxin’s pyridine rings confer phytotoxicity, unlike unsubstituted diols .
- Functional Group Interactions: Acetic acid in complexes (e.g., 5-phenyl-6-heptene-1,4-diol-acetic acid) may act as a hydrogen-bond donor, stabilizing intermediates in synthesis .
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